
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is an organic compound with a complex structure that includes a bromoethyl group, an ethyl group, and a methylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide typically involves the reaction of 3-methylaniline with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-methylaniline attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.
化学反应分析
Types of Reactions
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include ethyl derivatives and other reduced forms.
科学研究应用
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide involves its interaction with biological molecules through its bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways, which can result in the modulation of various biological processes.
相似化合物的比较
Similar Compounds
- 2-Bromoethylamine hydrobromide
- 2-Chloroethylamine hydrochloride
- 3-Bromopropylamine hydrobromide
Uniqueness
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for selective interactions with biological targets, making it valuable for specialized applications in medicinal chemistry and materials science.
属性
IUPAC Name |
N-(2-bromoethyl)-N-ethyl-3-methylaniline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-3-13(8-7-12)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGBWWBYOTYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C1=CC=CC(=C1)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379319 |
Source


|
| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195390-17-1 |
Source


|
| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
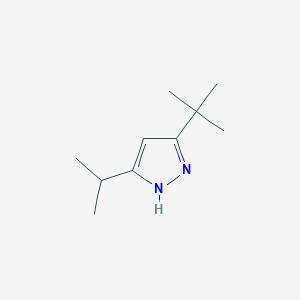
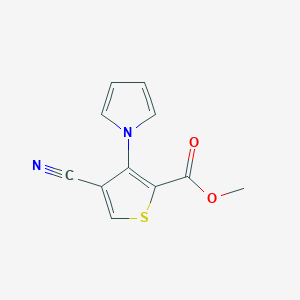
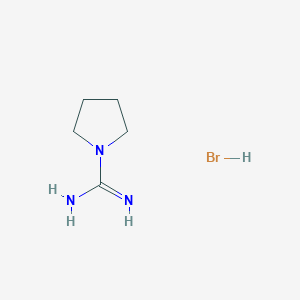

![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)
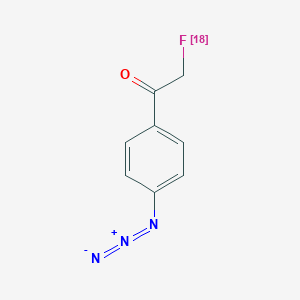
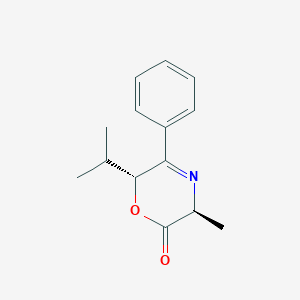
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

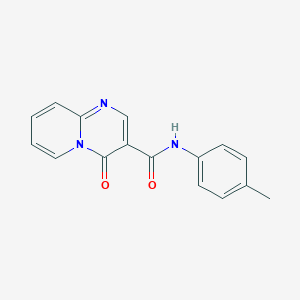
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
